molecular formula C18H18N6OS B5813546 N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea

N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea

Cat. No. B5813546
M. Wt: 366.4 g/mol
InChI Key: LYDVRAYUQDGZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea, also known as QMTU, is a chemical compound with potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising tool for investigating cellular processes and disease mechanisms. In

Scientific Research Applications

N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has been used in a variety of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. This compound has also been investigated for its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea is not fully understood, but it is believed to involve the inhibition of a key enzyme called thioredoxin reductase. This enzyme plays a critical role in maintaining cellular redox balance, and its inhibition can lead to oxidative stress and ultimately cell death. This compound has also been shown to inhibit other enzymes, such as protein disulfide isomerase, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation and migration, and the induction of apoptosis. It has also been shown to modulate the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea has several advantages as a tool for scientific research. It is relatively easy to synthesize, and it has been shown to be effective in inhibiting cancer cell growth in vitro and in vivo. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to work with in certain experiments. It also has some toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea. One area of interest is the development of more water-soluble derivatives of this compound, which would make it easier to work with in certain experiments. Another area of interest is the investigation of this compound's potential use in combination with other anticancer agents, which could enhance its effectiveness. Finally, there is also interest in investigating the potential use of this compound in treating other diseases, such as neurodegenerative diseases and autoimmune diseases.
Conclusion:
In conclusion, this compound is a promising tool for scientific research, particularly in the field of cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a valuable tool for investigating cellular processes and disease mechanisms. While there are some limitations to its use, there are also several future directions for research involving this compound, which could lead to new insights into the mechanisms of disease and the development of new treatments.

Synthesis Methods

N-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea can be synthesized using a multi-step process that involves the reaction of 6-methoxy-4-methyl-2-quinazoline with thionyl chloride, followed by the reaction of the resulting intermediate with N-phenylthiourea. The final product is obtained through the reaction of the intermediate with hydroxylamine hydrochloride and sodium acetate. This synthesis method has been described in detail in a number of scientific publications.

properties

IUPAC Name

(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6OS/c1-11-14-10-13(25-2)8-9-15(14)22-17(20-11)23-16(19)24-18(26)21-12-6-4-3-5-7-12/h3-10H,1-2H3,(H4,19,20,21,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVRAYUQDGZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC(=NC(=S)NC3=CC=CC=C3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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